molecular formula C9H6FNO2 B1339818 5-fluoro-1H-indole-4-carboxylic Acid CAS No. 908600-70-4

5-fluoro-1H-indole-4-carboxylic Acid

Cat. No. B1339818
CAS RN: 908600-70-4
M. Wt: 179.15 g/mol
InChI Key: WAEMHSZWSHYBDH-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-4-carboxylic acid, or 5-FIC, is an organic compound with a wide range of applications in scientific research. This compound has gained popularity due to its versatility and effectiveness as a reagent in a variety of synthetic and analytical processes. 5-FIC has been used in a variety of research applications, including drug discovery, drug metabolism, and biochemistry. In addition, the compound has been used in a number of lab experiments, providing an array of advantages and limitations.

Scientific Research Applications

Indole Synthesis Classification

Indole derivatives, including those related to 5-fluoro-1H-indole-4-carboxylic acid, play a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The classification of indole synthesis methods is instrumental in guiding synthetic chemists through various strategies for constructing the indole nucleus. This framework includes nine strategic approaches for indole synthesis, highlighting the diversity and complexity of methods available for constructing these biologically significant scaffolds. The synthesis of indoles is a foundational aspect of medicinal chemistry, allowing for the exploration of novel compounds with potential therapeutic applications (Taber & Tirunahari, 2011).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), represent a cornerstone in the treatment of various cancers. The review on fluorine chemistry's contributions emphasizes the role of fluorinated compounds in enhancing the precision of cancer treatments. Methods for synthesizing 5-FU and its derivatives, including the incorporation of isotopes for studying drug metabolism and biodistribution, are crucial for optimizing cancer therapy. These developments underscore the importance of fluorinated compounds in medical research and their potential in improving treatment outcomes for cancer patients (Gmeiner, 2020).

Fluorinated Alternatives and Environmental Concerns

The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been driven by environmental and health concerns. This review sheds light on the environmental releases, persistence, and potential human and ecological exposures to these fluorinated alternatives. Understanding the environmental and health impacts of these substances is critical for assessing risks and developing safer chemicals for industrial and commercial applications (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

The biodegradation of polyfluoroalkyl chemicals, which can transform into persistent perfluoroalkyl acids (PFAAs), is a significant environmental concern. This review discusses the microbial degradation of these chemicals, highlighting the potential for microbial processes to mitigate the environmental persistence and toxicity of PFAAs. Understanding the degradation pathways and factors influencing microbial activity is essential for developing strategies to manage and remediate environmental contamination by these substances (Liu & Avendaño, 2013).

Safety and Hazards

While specific safety and hazard information for 5-fluoro-1H-indole-4-carboxylic Acid was not found in the search results, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives is a promising area of future research .

properties

IUPAC Name

5-fluoro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMHSZWSHYBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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